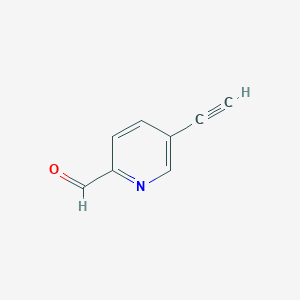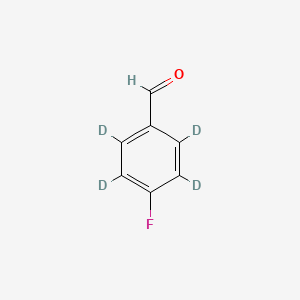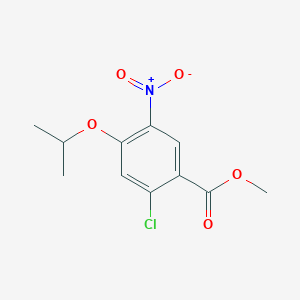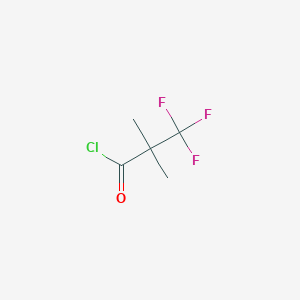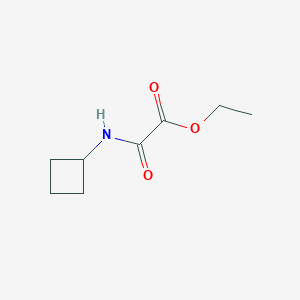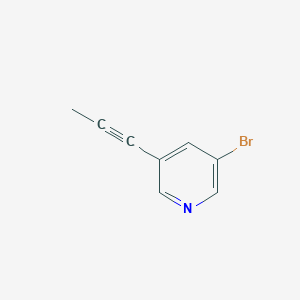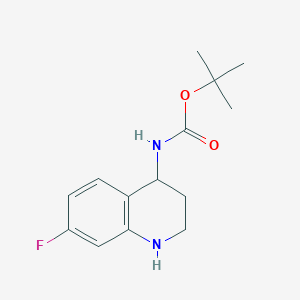
tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Descripción general
Descripción
“tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate” is a chemical compound with the CAS Number 1315367-55-5 . It has a molecular weight of 266.32 .
Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl 7-fluoro-1,2,3,4-tetrahydro-4-quinolinylcarbamate” and its InChI code is "1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,18)" .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is involved in the synthesis of various organic compounds. For instance, the compound is used in the preparation of substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines, which can be lithiated and treated with various electrophiles to yield a range of 1-substituted tetrahydroisoquinoline products (Talk, Duperray, Li, & Coldham, 2016).
Application in Organic Synthesis and Catalysis
- This compound has been utilized in the synthesis of novel derivatives, such as the synthesis of 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives with potential applications in fungicide development (Cheng, Zhang, Wu, Liu, & Xu, 2019).
- It is also employed in the facile construction of polymerization catalysts through ortho lithiation of tetrahydroquinoline derivatives, demonstrating its utility in fine chemical and pharmaceutical manufacturing (Wu, Lee, Yun, & Lee, 2007).
Medicinal Chemistry and Drug Discovery
- In medicinal chemistry, derivatives of tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate have been studied for their potential as antibacterial agents, showcasing its role in developing new pharmaceuticals (Bouzard et al., 1989).
- This compound also finds applications in the synthesis of new fluoroquinolones, which are active against fluoroquinolone-resistant Mycobacterium tuberculosis strains, underlining its significance in addressing antibiotic resistance (Guerrini et al., 2013).
Advanced Materials and Luminescent Devices
- It has been used in the development of fluorescent materials, like in the synthesis of an efficient guest/host fluorescent energy transfer pair based on the naphthalimide skeleton for use in organic light-emitting diodes (Wang et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLDNNWWDALARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)

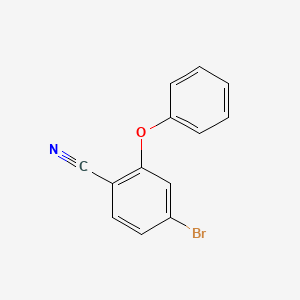
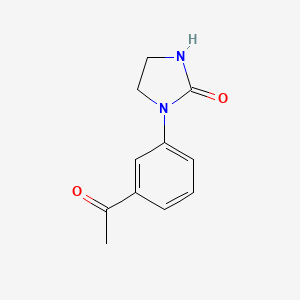
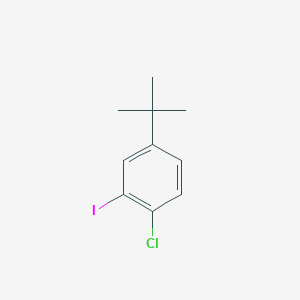
![[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-](/img/structure/B1443005.png)

